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Glycidyl silane

Cat. No.: B14292235
M. Wt: 85.16 g/mol
InChI Key: SHHGHQXPESZCQA-UHFFFAOYSA-N
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Description

Glycidyl silanes are a class of organofunctional silane coupling agents characterized by the presence of reactive epoxy groups (glycidyl groups) within their molecular structure . These compounds are widely utilized to improve the adhesion between organic materials (like polymers and resins) and inorganic surfaces (such as glass, metals, and ceramics) . A prominent example is (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which features a trimethoxysilane group on one end and a glycidyl epoxy group on the other, connected by a propyl spacer . The core mechanism of action involves the hydrolysis of the methoxy groups (-Si(OCH₃)₃) to form reactive silanols (-SiOH), which can then condense with hydroxyl groups on inorganic surfaces, forming stable covalent bonds . Simultaneously, the epoxy ring can be opened by nucleophiles, such as amines or hydroxyl groups, enabling covalent integration into organic polymer matrices like epoxy resins . This bifunctionality makes glycidyl silanes highly effective in enhancing performance in applications such as adhesives, sealants, and coatings by improving bonding strength, durability, and resistance to harsh environmental conditions . In research and development, glycidyl silanes are valuable for creating advanced hybrid organic-inorganic materials via sol-gel processes . They are also employed to functionalize silica nanoparticles (SNPs) to improve their dispersion in polymer matrices and strengthen the interface in nanocomposites, leading to enhanced material properties . Furthermore, recent research has demonstrated the utility of glycidyl silanes in facilitating regioselective hydrosilylation reactions of internal propargyl alcohols, serving as versatile intermediates that can be transformed into other synthetically useful silane products . This combination of adhesion promotion, surface modification, and synthetic versatility makes glycidyl silanes a critical component in the formulation of high-performance materials for industries including automotive, construction, electronics, and biotechnology .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5OSi B14292235 Glycidyl silane

Properties

Molecular Formula

C3H5OSi

Molecular Weight

85.16 g/mol

InChI

InChI=1S/C3H5OSi/c5-2-3-1-4-3/h3H,1-2H2

InChI Key

SHHGHQXPESZCQA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C[Si]

Origin of Product

United States

Synthesis Methodologies of Glycidyl Silane Compounds

Epoxidation Reactions for Glycidyl (B131873) Silane (B1218182) Precursors

One of the common strategies for synthesizing glycidyl silanes involves the epoxidation of an unsaturated silane precursor. This method introduces the reactive epoxide ring onto a pre-formed silane molecule.

Synthesis via Epoxidation of Allyltrimethoxysilane (B1265876) with Peracids

A prevalent method for producing (3-Glycidyloxypropyl)trimethoxysilane involves the epoxidation of allyltrimethoxysilane. atamanchemicals.com In this reaction, the double bond of the allyl group in allyltrimethoxysilane is oxidized by a peracid, such as meta-chloroperbenzoic acid (m-CPBA), to form the desired epoxide ring. atamanchemicals.comacs.org This process is known for its directness and high efficiency, yielding high-purity (3-Glycidyloxypropyl)trimethoxysilane suitable for various industrial applications. atamanchemicals.com The reaction can be performed as a one-pot epoxidation/epoxide opening sequence by treating the allylsilane with m-CPBA and a reagent like triethylamine (B128534) trihydrofluoride (HF·Et3N). acs.org

Alkylation and Nucleophilic Substitution Routes

This synthetic approach involves the formation of the glycidyl ether linkage through the reaction of a haloalkylsilane with a suitable epoxide-containing molecule.

Direct Alkylation of 3-Chloropropyltrimethoxysilane (B1208415) with Epichlorohydrin

Another established route to synthesize (3-Glycidyloxypropyl)trimethoxysilane is through the direct alkylation of 3-chloropropyltrimethoxysilane with epichlorohydrin. atamanchemicals.com This reaction proceeds via a nucleophilic substitution where the chloropropyl group is displaced by the epoxide-containing moiety under basic conditions. atamanchemicals.com This method provides an alternative pathway to the more common epoxidation of allyl silanes.

Hydrosilylation Approaches

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a powerful and versatile method for creating carbon-silicon bonds and is widely used in the synthesis of glycidyl silanes.

Hydrosilylation of Olefin Glycidyl Ethers

The hydrosilylation of olefin glycidyl ethers, such as allyl glycidyl ether, with a hydridosilane like triethoxysilane (B36694), is a significant industrial process for producing glycidyl-functionalized alkoxysilanes. google.comresearchgate.net This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like the Speier's (H₂PtCl₆) and Karstedt's catalysts. google.comgoogleapis.com The reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl glycidyl ether. google.com This process can lead to a mixture of products, including the desired γ-isomer, (3-glycidoxypropyl)triethoxysilane, and the β-isomer, triethoxy(2-glycidoxy-1-methylethyl)silane. researchgate.net The reaction conditions, such as temperature, pressure, and the presence of promoters or solvents, can be optimized to improve selectivity and yield. google.com For instance, it has been found that using an acid promoter with a homogeneous platinum catalyst can proceed without significant opening of the epoxide ring. google.com

Catalyst SystemOlefin ComponentSilane ComponentKey Findings
Speier and Karstedt catalysts with acid promoterAllyl glycidyl etherTrimethoxysilane (B1233946) or TriethoxysilaneThe use of an acid promoter with homogeneous Pt catalysts does not cause significant epoxide ring opening. google.com
Anionic rhodium complexesAllyl glycidyl ether1,1,1,3,5,5,5-heptamethyltrisiloxaneThe process is β-regioselective with no side reactions like olefin isomerization detected. mdpi.com
Silica-supported chitosan-platinum complexAllyl glycidyl etherTriethoxysilaneAn efficient and cost-effective method with the catalyst being reusable. researchgate.net
[Cp*Ru(MeCN)₃]PF₆Propargylic and homopropargylic alcoholsVarious silanesAllows for regioselective hydrosilylation, creating vinylsilanes that can be further oxidized. nih.gov

Regioselective Hydrosilylation of Internal Propargyl Alcohols using Glycidyl Silanes

A novel application of glycidyl silanes has been developed to control the regioselectivity of the hydrosilylation of internal propargyl alcohols. chemrxiv.orgchemrxiv.orgresearchgate.net In this approach, specifically designed glycidyl silanes, such as glycidyldiphenyl silanes, are reacted with internal propargyl alcohols in the presence of a platinum(0) catalyst. chemrxiv.org This reaction exhibits high regioselectivity, predominantly forming β-E silylalkenes. chemrxiv.org Research, including structure-selectivity studies and density functional theory calculations, suggests that this high regioselectivity is due to a crucial intermolecular hydrogen bond between the glycidyl group of the silane and the propargylic hydroxy group of the alcohol. chemrxiv.org The resulting β-E silylalkenes can then be transformed into synthetically useful fluorosilanes under mild conditions. chemrxiv.orgchemrxiv.org This method highlights the utility of the glycidyl moiety in directing the outcome of a chemical reaction. chemrxiv.org

Glycidyl Silane DerivativeSubstrateCatalystOutcome
Glycidyldiphenyl silanesInternal propargyl alcoholsPt(0) catalystHighly regioselective formation of β-E silylalkenes. chemrxiv.org
Silanes lacking the epoxide moietyInternal propargyl alcoholsPt(0) catalystA mixture of regioisomers is formed, demonstrating the importance of the epoxide group for selectivity. chemrxiv.org
Diisopropyl-substituted silaneInternal propargyl alcoholsPt(0) catalystNo desired product was formed. chemrxiv.org
Influence of Intermolecular Hydrogen Bonding on Regioselectivity

The regioselectivity of hydrosilylation reactions, a key step in the synthesis of many silane compounds, can be significantly influenced by non-covalent interactions, particularly intermolecular hydrogen bonding. In the synthesis of this compound derivatives, this principle has been effectively utilized to control the position of silyl (B83357) group addition to unsaturated molecules.

Recent studies have demonstrated that the presence of a glycidyl group on a silane can direct the regioselective hydrosilylation of internal propargyl alcohols. This high degree of regioselectivity is attributed to the formation of a critical intermolecular hydrogen bond between the glycidyl group of the silane and the hydroxyl group of the propargyl alcohol. This interaction serves to organize the substrate, catalyst, and silane in a specific orientation, favoring the formation of β-E silylalkenes.

Density functional theory (DFT) calculations have supported this hypothesis, indicating that the hydrogen bond is a key factor in achieving the observed high regioselectivity. The effectiveness of this approach is highlighted by the fact that silane derivatives lacking the epoxide moiety of the glycidyl group result in a mixture of regioisomers. This underscores the crucial role of the glycidyl group's ability to act as a hydrogen bond acceptor in directing the reaction pathway.

Further research has explored the impact of hydrogen bonding in other contexts, such as in the reinforcement of polymer composites. For instance, a glycine-bridged silane coupling agent was shown to enhance the mechanical properties of polyamide 6 composites through stronger hydrogen bonding interactions between the silane and the polymer matrix compared to traditional aminosilanes. This principle of utilizing intermolecular hydrogen bonding to control structure and properties is a recurring theme in the design of functional silane compounds.

The following table summarizes the key findings regarding the influence of intermolecular hydrogen bonding on the regioselectivity of this compound synthesis:

Reactants Key Interaction Primary Product Significance
This compound and internal propargyl alcoholIntermolecular hydrogen bond between glycidyl and hydroxyl groupsβ-E silylalkeneHigh regioselectivity achieved due to the directing effect of the hydrogen bond.
Silane without epoxide and internal propargyl alcoholLack of specific hydrogen bondingMixture of regioisomersDemonstrates the essential role of the glycidyl group's epoxide in regiocontrol.
Glycine-bridged silane and polyamide 6Enhanced hydrogen bondingReinforced compositeHighlights the broader applicability of hydrogen bonding in materials science.

Novel and Green Synthetic Pathways for this compound Derivatives

The development of environmentally friendly and sustainable synthetic methods is a major focus in modern chemistry. For this compound derivatives, this has led to the exploration of novel and green synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One approach involves the use of eco-friendly catalysts. For instance, a treated montmorillonite (B579905) clay, Maghnite-H+, has been successfully employed as a green catalyst for the ring-opening polymerization of 3-glycidoxypropyltrimethoxysilane (B1200068) (GPTMS). This method allows for the synthesis of functionalized poly(3-glycidoxypropyl-trimethoxysilane) in bulk, at room temperature, and without the need for corrosive and noxious traditional catalysts like Brønsted and Lewis acids. The catalyst is also reusable, adding to the sustainability of the process.

Another avenue for green synthesis is the use of safer and more sustainable starting materials. Glycerol (B35011), a byproduct of biodiesel production, has been identified as a potential green solvent and a platform chemical for the synthesis of various derivatives. While direct synthesis of glycidyl silanes from glycerol is still an emerging area, the principles of green chemistry encourage the use of such bio-based feedstocks.

The sol-gel process represents another versatile and often environmentally benign method for creating hybrid organic-inorganic materials using silane coupling agents like GPTMS. This process, which involves the hydrolysis and condensation of silane precursors, can be carried out under mild conditions and often uses water or alcohols as solvents. Silane-modified hyaluronic acid hydrogels, for example, have been prepared using a one-pot sol-gel method with GPTMS for biomedical applications.

Furthermore, research into the synthesis of glycidyl derivatives has focused on improving reaction efficiency and reducing side products. This includes optimizing reaction conditions and exploring alternative catalysts to make the processes more industrially viable and environmentally acceptable.

The table below outlines some of the novel and green synthetic approaches for this compound derivatives:

Synthetic Approach Key Features Example Advantages
Use of Green CatalystsEmployment of reusable, non-toxic catalysts.Ring-opening polymerization of GPTMS using Maghnite-H+.Avoids hazardous reagents, mild reaction conditions, catalyst is recyclable.
Sol-Gel ProcessFormation of hybrid materials from silane precursors.Synthesis of silane-modified hyaluronic acid hydrogels with GPTMS.Mild conditions, use of environmentally friendly solvents.
Use of Bio-based FeedstocksUtilization of renewable starting materials.Glycerol as a potential green solvent and precursor.Reduces reliance on fossil fuels, promotes sustainability.

Synthesis of Nitrogen-Containing Silane Coupling Agents with Glycidyl Moieties

Nitrogen-containing silane coupling agents that also possess glycidyl functionalities are a specialized class of compounds with significant industrial applications, particularly in the manufacturing of advanced materials like "green" tires. The synthesis of these bifunctional molecules is designed to create agents that can effectively bridge the interface between inorganic fillers (like silica) and organic polymer matrices.

A reported synthesis of a nitrogen-containing silane coupling agent with glycidyl side arms (referred to as N2) involves a multi-step process. In one instance, allylamine (B125299) is reacted with epichlorohydrin. The resulting intermediate is then treated with a base, such as sodium hydroxide, to form a diglycidyl amine derivative. This molecule, containing both nitrogen and reactive glycidyl groups, can then be further functionalized with a silane moiety.

These nitrogen-containing silane coupling agents with glycidyl groups are designed to enhance the performance of rubber composites. The nitrogen atom can act as a tertiary amine center, while the glycidyl groups can react with other components in the composite material. It has been noted that the glycidyl side arms can contribute to the filler-filler interactions within the composite.

The synthesis of amino-functionalized materials often involves the use of silane coupling agents with glycidyl groups as intermediates. For example, mesoporous silica (B1680970) can be first functionalized with 3-glycidyloxypropyl-trimethoxysilane, and the resulting epoxide ring can then be opened by an amination reagent like ethylene (B1197577) diamine to introduce amino groups. Similarly, amino-functionalized polyesters can be synthesized through the ring-opening alternating copolymerization of glycidylamines with cyclic anhydrides.

The table below provides an overview of the synthesis and purpose of nitrogen-containing silane coupling agents with glycidyl moieties:

Compound Type Synthetic Precursors Key Functional Groups Intended Application
Nitrogen-containing silane coupling agent (N2)Allylamine, Epichlorohydrin, Silane precursorTertiary amine, Glycidyl side arms, SilaneEnhancing performance of silica/rubber composites for tires.
Amino-functionalized mesoporous silicaMesoporous silica, 3-glycidyloxypropyl-trimethoxysilane, Ethylene diamineAmino groups, Glycidyl-derived linkage, SilaneCO2 adsorption.
Amino-functionalized polyestersGlycidylamines, Cyclic anhydridesAmino groups, Polyester backboneAntibacterial materials, gene delivery carriers.

Chemical Reactivity and Mechanistic Investigations of Glycidyl Silanes

Epoxide Ring-Opening Reactions

The epoxide (or oxirane) ring of glycidyl (B131873) silanes is a strained three-membered ether that readily undergoes ring-opening reactions with a variety of nucleophiles. tdl.org This reactivity is central to their function in forming covalent bonds with organic polymers and other materials.

Nucleophilic Addition Reactions with Amines, Alcohols, and Thiols

The glycidyl group in glycidyl silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), is highly susceptible to nucleophilic attack, leading to the opening of the epoxide ring. atamanchemicals.com This reaction can be initiated by various nucleophiles, including amines, alcohols, and thiols. atamanchemicals.comatamankimya.com The general mechanism involves the nucleophile attacking one of the carbon atoms of the epoxide ring, which results in the cleavage of a carbon-oxygen bond and the formation of a β-hydroxy derivative.

Amines: Primary and secondary amines are effective nucleophiles for epoxide ring-opening. The reaction with a primary amine results in the formation of a secondary amine and a secondary alcohol. This product can then react further with another epoxide molecule. The reaction with amines can be catalyzed by Lewis acids, which can also be deactivated by complexation with the Lewis basic amine. mdpi.comdtic.mil The presence of amines can also catalyze the hydrolysis of the alkoxysilane groups. mdpi.com

Alcohols: Alcohols react with the epoxide ring to form an ether and a secondary alcohol. This reaction is often catalyzed by acids or bases. core.ac.ukacs.org The reaction with alcohols is a key step in the formation of cross-linked polymer networks.

Thiols: Thiols are also potent nucleophiles that readily react with the epoxide ring to yield β-hydroxy thioethers. mdpi.com

The reactivity of the epoxide ring allows glycidyl silanes to form strong covalent bonds with a wide range of organic polymers, enhancing adhesion and compatibility between organic and inorganic materials. atamanchemicals.com

Catalysis of Epoxy Ring Opening (e.g., by Titanium(IV) Chloride)

The ring-opening of the epoxide group in glycidyl silanes can be accelerated through catalysis. Lewis acids are particularly effective catalysts for this reaction. For instance, titanium(IV) chloride (TiCl4) has been shown to catalyze the epoxy ring-opening of (3-Glycidoxypropyl)trimethoxysilane (GPTMS) at low temperatures and with short reaction times. researchgate.net

The catalytic mechanism involves the coordination of the Lewis acid to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. This facilitates the ring-opening process. researchgate.net Other Lewis acids, such as aluminum triflate and titanium(IV) isopropoxide, have also been reported to catalyze the ring-opening of epoxides. core.ac.ukacs.org

It is important to note that under certain conditions, side reactions can occur. For example, in the presence of TiCl4, chlorination of the organic groups of GPTMS can happen concurrently with the ring-opening. researchgate.net

Reactivity Towards Carboxylic Acids and Sulfonic Acid Groups

The epoxide ring of glycidyl silanes exhibits reactivity towards acidic functional groups like carboxylic acids and sulfonic acids. researchgate.net

Carboxylic Acids: The reaction between the epoxy group of a glycidyl silane (B1218182) and a carboxylic acid group results in the formation of an ester and a hydroxyl group. researchgate.net This reaction is significant in creating covalent linkages with polymers containing carboxylic acid functionalities.

Sulfonic Acid Groups: Glycidyl silanes can also react with sulfonic acid groups (–SO3H). The reaction involves the opening of the epoxy ring by the sulfonic acid, leading to the formation of a sulfonate ester. This has been observed in the cross-linking of polymers like poly(styrenesulfonate) (PEDOT:PSS), where the glycidyl silane reacts with the sulfonic acid groups of the excess PSS.

This reactivity with acidic groups is crucial for the application of glycidyl silanes in modifying the properties of various polymers and surfaces.

Hydrolysis and Condensation of Alkoxysilane Groups

The alkoxysilane groups of glycidyl silanes, such as the trimethoxysilyl group in (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are hydrolyzable and can undergo condensation reactions. atamankimya.com These reactions are fundamental to the ability of glycidyl silanes to bond to inorganic substrates and to form polysiloxane networks. ncsu.edu

Formation of Silanols and Siloxane Bonds

Hydrolysis: In the presence of water, the alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom are hydrolyzed to form silanol (B1196071) groups (Si-OH). atamanchemicals.comatamankimya.com This reaction can be catalyzed by either an acid or a base. mdpi.com The hydrolysis of the three alkoxy groups proceeds in a stepwise manner. gelest.com

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups or with hydroxyl groups on the surface of an inorganic substrate (like glass, metals, or ceramics). atamanchemicals.com This condensation reaction results in the formation of stable siloxane bonds (Si-O-Si) and the release of water. wikipedia.org This process can lead to the formation of a three-dimensional polysiloxane network. ncsu.edu

These reactions allow glycidyl silanes to act as effective coupling agents, bridging the interface between inorganic and organic materials. atamankimya.com

Influence of pH on Hydrolysis and Condensation Kinetics

The rates of both the hydrolysis and condensation reactions of the alkoxysilane groups are significantly influenced by the pH of the solution. nih.gov

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower. researchgate.netijfmr.com Acid catalysis promotes the formation of silanol groups. researchgate.net For example, aqueous solutions of (3-Glycidoxypropyl)trimethoxysilane (GLYMO) are often prepared by adjusting the water's pH to around 4.5 with acetic acid. atamankimya.comatamanchemicals.com

Neutral Conditions (pH ≈ 7): At a neutral pH, both hydrolysis and condensation rates are slow. researchgate.netbrb-international.com

Basic/Alkaline Conditions (high pH): In a basic environment, the condensation reaction is typically faster than the hydrolysis reaction. ijfmr.comnih.gov This leads to the rapid formation of highly condensed species. ijfmr.com

The table below summarizes the effect of pH on the reaction rates.

pH ConditionHydrolysis RateCondensation RateResulting Structure
Acidic (low pH)FastSlowMore linear, less branched network ijfmr.com
Neutral (pH ≈ 7)SlowSlow-
Basic (high pH)Slower than condensationFastHighly condensed, particulate structures ijfmr.com

Understanding the influence of pH is critical for controlling the silanization process and achieving the desired structure and properties of the resulting material. ijfmr.com

Chemoselective Reactions on this compound Derivatives

The dual functionality of glycidyl silanes, possessing both a reactive epoxide ring and a hydrolyzable alkoxysilane group, allows for complex and selective chemical transformations. atamanchemicals.comrsc.org The outcome of reactions with various nucleophiles is highly dependent on the reaction conditions, the nature of the nucleophile, and the specific structure of the silane precursor. researchgate.netrsc.org This allows for the targeted synthesis of a diverse library of original sol-gel precursors. rsc.orgresearchgate.net

The nature of the alkoxy group (e.g., methoxy vs. ethoxy) attached to the silicon atom plays a crucial role in the reactivity and chemoselectivity of this compound derivatives. researchgate.netrsc.org This influence is particularly evident in the hydrolysis and condensation rates, which are fundamental to the sol-gel process.

Investigations into the reactivity of (3-glycidyloxypropyl)trimethoxysilane (GPTMS) and (3-glycidyloxypropyl)triethoxysilane (B1220607) (GPTES) have highlighted these differences. Methoxy groups are generally more reactive towards hydrolysis than ethoxy groups due to lower steric hindrance and higher susceptibility to nucleophilic attack by water. This leads to faster formation of silanol groups (-SiOH) from GPTMS compared to GPTES under similar conditions. atamanchemicals.com

This difference in reactivity allows for chemoselective reactions. By carefully controlling reaction parameters, it is possible to selectively induce either the ring-opening of the epoxide or the hydrolysis and condensation of the alkoxysilane moiety. rsc.org For example, the faster hydrolysis of methoxy groups can be utilized to favor the formation of the siloxane network (Si-O-Si) while leaving the epoxy ring intact for subsequent reactions. Conversely, under conditions that favor epoxy ring-opening, the slower-reacting ethoxy groups of GPTES might remain unhydrolyzed. This differential reactivity is instrumental in designing and synthesizing improved hybrid materials where the molecular structure is precisely controlled. rsc.orgresearchgate.net

This compound DerivativeAlkoxy GroupGeneral Reactivity TrendImplication for ChemoselectivityReference
GPTMS Methoxy (-OCH₃)Higher hydrolysis rateFavors faster siloxane network formation. researchgate.netrsc.org
GPTES Ethoxy (-OCH₂CH₃)Lower hydrolysis rateAllows for greater control, potentially preserving the silane moiety while the epoxy group reacts. researchgate.netrsc.org

Silicon Group Transfer and Scrambling Phenomena

Beyond the expected reactions at the epoxy and silane functional groups, glycidyl silanes can participate in unexpected rearrangement reactions, specifically silicon group transfer and scrambling. acs.orgresearchgate.net These phenomena involve the redistribution of alkyl and alkoxy groups attached to the silicon atom and can lead to the formation of a mixture of products. acs.orgdokumen.pub

A notable example of this behavior is observed during the hydrosilylation reaction of a difunctional silane with allyl glycidyl ether (AGE). acs.orgresearchgate.net Instead of a single expected product, two scrambled hydrosilylation products can be formed in significant amounts. This scrambling is highly dependent on the reaction conditions. While such transformations have been documented for siloxanes, their occurrence with alkoxysilanes under these conditions was a novel observation. acs.orgresearchgate.net

This scrambling process is a type of disproportionation reaction that can be catalyzed by bases. researchgate.net It can hamper the yield of the desired product by converting the starting silane into less reactive side-products. For instance, in reactions involving phenylsilane, scrambling can convert it into less reactive species, necessitating the use of an excess of the starting material to achieve a high yield of the intended product. The mechanism can involve the cleavage of siloxane bonds and the transfer of terminal units between different chains, leading to a randomization of the groups attached to the silicon centers. dokumen.pub Understanding and controlling these scrambling phenomena is crucial for preparing certain organofunctional alkoxysilanes in high purity by minimizing the formation of rearrangement by-products that are often difficult to separate due to close boiling points. acs.orggoogle.com

PhenomenonDescriptionContext of OccurrenceConsequenceReference
Silicon Group Transfer / Scrambling Redistribution of alkyl and alkoxy groups on the silicon atom.Hydrosilylation of allyl glycidyl ether with difunctional silanes.Formation of multiple, often isomeric, products; reduced yield of the target compound. acs.orgresearchgate.net
Catalysis Can be catalyzed by strong bases.Reactions involving organohydrosilanes.Leads to disproportionation and formation of less reactive side-products. researchgate.net
Mechanism Involves chain transfer and cleavage of siloxane bonds.Polymerization and hydrosilylation reactions.Randomization of silane and siloxane chain ends. dokumen.pub

Surface Modification and Functionalization Strategies Using Glycidyl Silanes

Interfacial Adhesion Promotion Mechanisms

Glycidyl (B131873) silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are instrumental in promoting adhesion between dissimilar materials, particularly at the interface of inorganic and organic phases. atamanchemicals.comatamankimya.com Their effectiveness stems from their ability to form covalent bonds with both the substrate and the subsequent organic material, creating a robust and durable connection. entrepreneur-cn.comchinacouplingagents.com This enhanced adhesion translates to improved mechanical properties and moisture resistance in composite materials, coatings, and adhesives. atamanchemicals.com

Covalent Bonding with Substrate Hydroxyl Groups

The primary mechanism for glycidyl silane (B1218182) adhesion to inorganic substrates involves the formation of covalent bonds with hydroxyl (-OH) groups present on the surface. chinacouplingagents.comatamanchemicals.com This process typically occurs in several steps:

Hydrolysis: The methoxy (B1213986) or ethoxy groups of the silane react with water, which may be present on the substrate surface or in the environment, to form reactive silanol (B1196071) groups (-SiOH). atamanchemicals.com

Condensation: These newly formed silanol groups then condense with the hydroxyl groups on the inorganic substrate (e.g., glass, metal, or silica), forming strong, covalent siloxane bonds (Si-O-Substrate). atamanchemicals.comnih.gov

Self-Condensation: The silanol groups can also condense with each other, creating a cross-linked siloxane network on the substrate surface, which can further enhance the stability of the interfacial layer. azom.com

This covalent linkage provides a durable bond that is resistant to environmental factors like moisture, which can often degrade adhesion at the interface. atamanchemicals.comazom.com

Enhancement of Bonding between Substrate and Organic Materials

While the silane end of the molecule anchors to the inorganic substrate, the glycidyl (epoxy) group at the other end is available to react with a wide variety of organic materials. atamanchemicals.com The highly strained three-membered epoxy ring is susceptible to nucleophilic attack by functional groups commonly found in organic polymers, such as amines, alcohols, and thiols. atamanchemicals.com

This reactivity allows the glycidyl silane to act as a chemical bridge, covalently bonding the inorganic substrate to an organic matrix, such as an epoxy resin, polyurethane, or acrylic polymer. atamankimya.comentrepreneur-cn.comatamanchemicals.com This chemical coupling significantly improves the transfer of stress from the polymer matrix to the inorganic reinforcement or filler, leading to enhanced mechanical properties like flexural and tensile strength in the resulting composite material. atamankimya.comentrepreneur-cn.com The formation of this integrated interfacial region is critical for the long-term performance and durability of many advanced materials. researchgate.net

Functionalization of Inorganic Substrates

The versatility of glycidyl silanes extends to the functionalization of a wide array of inorganic substrates. By altering the surface chemistry, these silanes can impart new properties to materials, making them suitable for advanced applications.

Glass, Ceramics, and Metals

Glycidyl silanes are widely used to modify the surfaces of glass, ceramics, and metals. chinacouplingagents.comatamanchemicals.com On these substrates, which are rich in surface hydroxyl groups, the silane part of the molecule forms strong covalent bonds, as previously described. entrepreneur-cn.comatamanchemicals.com This surface treatment is particularly important in the manufacturing of glass fiber-reinforced composites, where it improves the adhesion between the glass fibers and the polymer matrix, resulting in superior mechanical strength and durability. entrepreneur-cn.comatamanchemicals.com

In the realm of coatings and sealants, applying glycidyl silanes as a primer or additive enhances the adhesion of paints, coatings, and adhesives to metal and ceramic surfaces. atamanchemicals.comatamankimya.com This leads to more robust and long-lasting protective layers. For glass-ceramics used in dental restorations, silane treatment is crucial for achieving a strong and durable bond between the ceramic and the resin cement. nih.gov Heat treatment after silane application can further improve the condensation reaction, leading to a more effective and resistant covalent bond. nih.gov

Silica (B1680970) and Silicate (B1173343) Materials Modification

Glycidyl silanes are frequently employed to modify the surface of silica and other silicate materials. atamanchemicals.com This is particularly valuable in the production of silica-based composites and for the functionalization of silica nanoparticles. atamanchemicals.com The silane group readily reacts with the abundant hydroxyl groups on the silica surface, while the glycidyl group provides a reactive site for further chemical modification or for covalent integration into a polymer matrix. atamanchemicals.com

This surface modification can improve the dispersion of silica fillers in polymers, leading to enhanced mechanical properties and reduced viscosity of the composite material. atamankimya.comentrepreneur-cn.com Furthermore, functionalized silica nanoparticles have found applications in diverse fields such as drug delivery and sensor technology. atamanchemicals.com For instance, silica particles can be synthesized through the co-condensation of tetraethyl orthosilicate (B98303) with glycidyl silanes, creating a surface that can then be further modified for specific applications. nih.govacs.org

Controlling Hydrophilicity/Hydrophobicity of Silica Surfaces

Silanes play a significant role in controlling the interaction of water with a surface, enabling the modification of surface properties from hydrophilic to hydrophobic. researchgate.net The inherent hydrophilic nature of silica surfaces, due to the presence of silanol groups, can be altered by treatment with glycidyl silanes.

The attachment of the this compound itself introduces organic character to the silica surface, which can decrease its hydrophilicity. researchgate.net Further modification of the attached glycidyl group can be used to finely tune the surface properties. For example, research has shown that treating cotton fabrics with a hybrid silica sol, derived from the hydrolysis and condensation of (3-Glycidyloxypropyl)trimethoxy silane with alkyl(trialkoxy)silanes, can induce superhydrophobicity. nih.gov The combination of the silica nanoparticles creating a rough surface structure and the low surface energy from long-chain alkyl groups results in excellent water repellency. nih.gov

Conversely, while glycidyl silanes can be used to increase hydrophobicity, the epoxy group can also be reacted with hydrophilic molecules to create a hydrophilic surface. The ability to control the surface energy and wetting characteristics of silica is crucial for applications ranging from chromatography to the development of anti-fouling coatings.

Steric Stabilization of Nanoparticles in Brine

The stability of nanoparticle dispersions in high-salinity and high-temperature environments, such as those found in oil reservoirs, is crucial for applications like enhanced oil recovery (EOR). a-star.edu.sgmdpi.com Under these harsh conditions, nanoparticles tend to aggregate due to van der Waals forces. a-star.edu.sgmdpi.com Glycidyl silanes, such as (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GLYMO), have been investigated for their ability to provide steric stabilization to nanoparticles, preventing their aggregation. a-star.edu.sgmdpi.comnih.gov

The hydrophilic nature of GLYMO helps to stabilize nanodispersions in hostile environments. a-star.edu.sgmdpi.com When grafted onto the surface of silica nanoparticles, GLYMO can provide colloidal stability in high-salinity brines and at elevated temperatures. a-star.edu.sgmdpi.comnih.gov Research has shown that GLYMO-modified silica nanoparticles can remain stable for extended periods, even in the presence of divalent ions. nih.gov

Research Findings on Nanoparticle Stabilization with this compound:

Nanoparticle This compound Used Brine Conditions Stability Results Reference
Silica Nanoparticles (7-20 nm)(3-glycidyloxypropyl) trimethoxysilane (GLYMO)Seawater and API brine, up to 80°CStabilized for over 30 days a-star.edu.sgnih.gov
Silica Nanofluid(3-glycidyloxypropyl) trimethoxysilane (GLYMO)Salinity up to 20%, 90°CAchieved colloidal stability a-star.edu.sgnih.govresearchgate.net
Commercial Silica NanoparticlesGLYMO in combination with zwitterionic sulfobetaine (B10348) (SBS)3.5% NaCl brine and synthetic seawater (SSW), 60°CStable for at least 6 months a-star.edu.sgmdpi.com

Studies have demonstrated that the combination of GLYMO with other stabilizing agents, like zwitterionic sulfobetaine (SBS), can lead to synergistic effects, resulting in excellent long-term stability of nanoparticles in high-salinity brines. a-star.edu.sgmdpi.comnih.gov This enhanced stability is attributed to the steric repulsion provided by the grafted silane layers, which overcomes the attractive van der Waals forces between the nanoparticles. osti.gov

Cellulose (B213188) and Nanocellulose Functionalization

Cellulose and nanocellulose are abundant, renewable, and biodegradable materials with a wide range of potential applications. researchgate.net However, their inherent hydrophilicity can limit their use in certain applications, such as reinforcement in hydrophobic polymer matrices. researchgate.netswinburne.edu.au Glycidyl silanes offer a versatile method for the surface functionalization of cellulose and nanocellulose, modifying their surface properties and improving their compatibility with other materials. researchgate.netmdpi.com

The process of functionalization typically involves the hydrolysis of the this compound, followed by the condensation reaction between the resulting silanol groups and the hydroxyl groups on the cellulose surface. researchgate.net This creates a covalent bond, grafting the silane onto the cellulose. researchgate.net The epoxy group of the this compound remains available for further reactions, allowing for the introduction of various functionalities. researchgate.net

Examples of this compound Functionalization of Cellulose:

Cellulose Type This compound Used Reaction Conditions Outcome Reference
Cellulose Nanofibrils (CNF)Triethoxy(3-glycidyloxypropyl)silaneWater, acidic conditionsUsed to reinforce epoxy composites glycopedia.eu
Cellulose Nanocrystal (CNC) FilmDiethoxy(3-glicydyloxypropyl)(methyl)silane (GPMDES) and Triethoxy(3-glycidyloxypropyl)silane (GPTES) with TEOSSpin coating processControlled surface structure and functionalization researchgate.net
Nanofibrillated Cellulose (NFC)3-glycidyloxypropyl trimethoxysilane (GPS) and 3-glycidyloxypropyl dimethylethoxysilane (B79849) (GPMES)Simple, direct, and environmentally friendly methodImproved dispersion in organic systems researchgate.net

Research has shown that the silylation of cellulose nanocrystals (CNCs) can improve their thermal stability and dispersibility in hydrophobic polymer matrices. researchgate.net The functionalized CNCs can also act as nano-adsorbers due to the presence of the reactive epoxy groups on their surface. researchgate.net The modification of cellulose surfaces with glycidyl silanes has been shown to enhance adhesion to other materials, such as chitosan (B1678972) films. researchgate.net

Surface Monolayer Formation for Device Substrates

The formation of self-assembled monolayers (SAMs) on device substrates is a critical step in the fabrication of various electronic and bioelectronic devices. researchgate.netnih.govacs.orgnih.gov Glycidyl silanes, such as (3-glycidyloxypropyl)trimethoxysilane (GOPS), are commonly used to create these monolayers on silicon-based substrates. researchgate.netnih.govacs.orgnih.gov

The process involves the hydrolysis of the silane and its subsequent attachment to the substrate surface, resulting in a monolayer displaying epoxy groups. researchgate.net These epoxy groups are reactive towards various functional groups, such as amines, thiols, and hydroxyls, allowing for the immobilization of biomolecules like DNA and proteins. researchgate.net

Characterization of this compound Monolayers:

Substrate This compound Characterization Techniques Key Findings Reference
Silicon wafers, glass slides(3-glycidyloxypropyl)trimethoxysilane (GOPS)XPS, ToF-SIMS, AFM, SEM, EllipsometryComplete surface coverage, monolayer thickness researchgate.net
Silicon wafer3-methacryloxyproyltrimethoxysilane (MPS), 3-acryloyloxypropyltrimethoxysilane (ACPS)Ellipsometry, Contact Angle, AFM, XPSFormation of 0.85–1.22 nm thick self-assembled monolayer mdpi.com
Device substrates(3-glycidyloxypropyl)trimethoxysilane (GOPS)Not specifiedIncreased electronic performance of PEDOT:PSS films nih.govacs.orgnih.gov

Recent studies have explored the use of GOPS monolayers to enhance the performance of organic mixed ionic-electronic conductors like PEDOT:PSS. nih.govacs.orgnih.govudel.edu By functionalizing the substrate surface with a GOPS monolayer before depositing the PEDOT:PSS film, researchers have observed a significant increase in electronic conductivity and volumetric capacitance. nih.govacs.orgnih.govudel.edu This approach offers an alternative to blending the crosslinker directly into the polymer, which can negatively impact its electrical properties. nih.govacs.orgnih.govudel.edu

Grafting of Silanes onto Polymer Chains

Glycidyl silanes can be grafted onto polymer chains to create hybrid materials with enhanced properties. atamanchemicals.com This process typically involves the reaction of the epoxy group of the silane with functional groups present on the polymer backbone. atamanchemicals.com The grafted silane moieties can then participate in crosslinking reactions or improve the compatibility between the polymer and inorganic fillers. atamanchemicals.comnih.gov

The grafting of silanes onto polymers is a versatile method for modifying the properties of a wide range of polymeric materials. For example, ethylene-vinyl acetate (B1210297) copolymers have been grafted with silanes to produce moisture-crosslinkable materials suitable for cable insulation. google.com

Research on Grafting Glycidyl Silanes onto Polymers:

Polymer Glycidyl Monomer/Silane Grafting Method Application/Result Reference
Ethylene (B1197577) copolymersGlycidyl acrylate (B77674) terpolymers and aminosilanesMelt processingMoisture-crosslinkable compositions for cables and hotmelt adhesives google.com
Poly(glycidyl methacrylate) (PGMA)-Free-radical polymerization onto silane pretreated nano-SiO2Reactive compatibilization in polymer blends spsj.or.jp
Styrene butadiene rubber (SBR) and silicaGlycidyl methacrylate (B99206) (GMA)Solution grafting processConfirmation of grafting through epoxy group reaction allenpress.com

Integration of Glycidyl Silanes in Advanced Material Systems

Polymer Composite Reinforcement and Interfacial Engineering

The performance of polymer composites is largely dictated by the strength and stability of the interface between the polymer matrix and the reinforcing filler. Glycidyl (B131873) silanes are instrumental in engineering this interface, leading to significant improvements in composite properties.

Research has shown that the treatment of glass fibers with GPTMS leads to a significant enhancement in the mechanical performance of composites. For instance, in composites made from recycled polyethylene (B3416737) terephthalate (B1205515) (RPET) and polyamide 6 (PA6) reinforced with glass fibers, treatment with GPTMS resulted in the highest tensile strength compared to other silane (B1218182) treatments. researchgate.net This improvement is attributed to the enhanced interfacial adhesion between the silane-treated glass fibers and the polymer matrix. researchgate.net Dynamic Mechanical Analysis (DMA) of these composites revealed a higher storage modulus and a shift in the glass transition temperature to a higher value, further indicating stronger interaction at the interface. researchgate.net

The effectiveness of glycidyl silanes in improving interfacial adhesion also helps to prevent delamination between the glass fibers and the resin when the composite is subjected to bending or stress. scirp.org This is crucial for applications where the material's flexibility and long-term performance under mechanical load are important.

Table 1: Effect of Glycidyl Silane (GPTMS) Treatment on Mechanical Properties of Glass Fiber Reinforced RPET/PA6 Composites

Property Untreated GF Composite GPTMS-Treated GF Composite
Tensile Strength Lower Highest among tested silanes researchgate.net
Storage Modulus Lower Higher researchgate.net
Glass Transition Temp. Lower Shifted to higher temperature researchgate.net
Creep Resistance Lower Highest among tested silanes researchgate.net

Glycidyl silanes play a critical role in the development of polymer nanocomposites by improving the dispersion of nanoparticles and enhancing their adhesion to the polymer matrix. atamanchemicals.com Nanoparticles, such as silica (B1680970), titania, and zirconia, have a natural tendency to agglomerate due to their high surface energy, which can negatively impact the properties of the composite. tandfonline.comvjs.ac.vn

Surface modification of these nanoparticles with a this compound like (3-Glycidyloxypropyl)triethoxysilane (B1220607) (GPTS) helps to overcome this challenge. vjs.ac.vn The silane's alkoxy groups hydrolyze and react with the hydroxyl groups on the nanoparticle surface, forming a covalent bond. vjs.ac.vn The organic glycidyl group then acts as a compatibilizer, creating a bridge between the nanoparticle and the polymer matrix. vjs.ac.vn This surface functionalization reduces the hydrophilicity of inorganic nanoparticles, making them more compatible with hydrophobic polymer matrices and leading to a more uniform dispersion. tandfonline.com

In the rubber industry, particularly in the production of fuel-efficient tires, silica is a preferred reinforcing filler over carbon black due to its ability to reduce rolling resistance and improve wet traction. ekb.eg However, the polar nature of silica leads to poor compatibility with nonpolar rubbers like natural rubber (NR), resulting in processing difficulties and suboptimal reinforcement. utwente.nl

Silane coupling agents are essential additives in silica-filled rubber compounds to address this incompatibility. While tetrasulfide-based silanes like bis(triethoxysilylpropyl) tetrasulfide (TESPT) are commonly used, the principles of interfacial modification are relevant to glycidyl silanes as well. utwente.nl The silane coupling agent performs a dual function: it reacts with the silanol (B1196071) groups on the silica surface, a process known as silanization or hydrophobation, which reduces filler-filler interaction (the Payne effect) and improves silica dispersion. utwente.nlresearchgate.net Simultaneously, the functional group of the silane (in this case, the glycidyl group) can react with the rubber chains, forming a chemical link between the filler and the polymer. utwente.nl

This improved filler-polymer interaction leads to a more effective transfer of stress from the rubber matrix to the reinforcing silica particles, resulting in enhanced mechanical properties such as modulus, tensile strength, and tear resistance. koreascience.kr The use of silane coupling agents is crucial for achieving the desired performance characteristics of silica-reinforced rubber compounds. researchgate.net

Nanoparticle Dispersion and Interfacial Adhesion in Polymer Matrices

Crosslinking and Curing in Polymeric Systems

The epoxy group of glycidyl silanes is highly reactive and can participate in crosslinking and curing reactions in various polymer systems. This functionality is utilized to improve the mechanical, thermal, and chemical resistance of the final material.

The use of epoxy-functional silanes can lead to improved mechanical strength, chemical resistance, and thermal stability in the cured epoxy system. hengdasilane.com Furthermore, when used in composites, the silane end of the molecule can bond to an inorganic filler or substrate, while the epoxy end crosslinks with the resin, providing a dual benefit of adhesion promotion and enhanced crosslink density.

In some advanced applications, glycidyl-functionalized polyhedral oligomeric silsesquioxanes (POSS), such as octaglycidyl-POSS (GlyPOSS), are used to modify epoxy resins. nih.gov These nanoparticle-like molecules have multiple glycidyl groups that can participate in the curing reaction, leading to a highly crosslinked network with improved thermal and protective properties. nih.gov

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is a widely used conductive polymer in organic electronics, particularly in organic electrochemical transistors (OECTs) for biosensing applications. aip.orgaip.org A significant drawback of PEDOT:PSS is its instability in aqueous environments, as it is dispersible in water, which can lead to the delamination of films. nih.gov

To overcome this limitation, (3-Glycidyloxypropyl)trimethoxysilane (GOPS), a this compound, is used as a crosslinking agent to render PEDOT:PSS films insoluble in water. aip.orgaip.org The crosslinking mechanism involves the hydrolysis of the methoxysilane (B1618054) groups of GOPS, which can then form covalent bonds with hydroxyl groups on the substrate and also self-condense. aip.org The glycidyl (epoxy) groups of GOPS can react with the sulfonate groups of the PSS chains, creating a stable, crosslinked network. polimi.it

This crosslinking process significantly improves the stability of PEDOT:PSS films in aqueous solutions, enabling their use in long-term biosensing applications. aip.orgpolimi.it While the addition of GOPS can sometimes slightly decrease the electronic conductivity of the film, it is a critical step for fabricating stable and reliable OECTs and other bioelectronic devices that operate in contact with liquid electrolytes. nih.gov Research has shown that with careful optimization of the fabrication process, including the use of fresh GOPS and preconditioning steps, highly stable PEDOT:PSS OECTs with excellent electronic performance can be achieved. aip.orgaip.org

Table 2: Impact of GOPS Crosslinking on PEDOT:PSS Film Properties

Property Uncrosslinked PEDOT:PSS GOPS-Crosslinked PEDOT:PSS
Aqueous Stability Low (dispersible in water) nih.gov High (insoluble in water) aip.orgaip.org
Suitability for OECTs Limited due to instability nih.gov High, enables stable operation aip.org
Ionic/Electronic Conductivity High nih.gov Can be slightly reduced nih.gov
Film Adhesion Poor in aqueous environments Improved aip.org

Silane-Functionalized Polymers via "Click Chemistry"

The principles of "click chemistry," known for its high efficiency, mild reaction conditions, and high specificity, have been successfully applied to the synthesis of silane-functionalized polymers. This approach often utilizes the reactive epoxy group of glycidyl silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), or incorporates silane moieties onto polymer backbones through other click reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC).

In one method, polymers containing glycidyl methacrylate (B99206) (GMA) are synthesized and subsequently modified through an azide-epoxy ring-opening reaction. This initial step creates an azide-functionalized polymer which can then undergo a CuAAC reaction with various functional alkynes, including those bearing silane groups like propargyl trimethylsilane. ntu.edu.tw This two-step click process allows for the precise installation of silane groups as pendant moieties on the polymer chain. drexel.edu For instance, copolymers of GMA and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) have been functionalized using a one-pot method where the azide-epoxy ring-opening is followed by a Cu(0)-catalyzed CuAAC reaction to attach 4-silyl-1,2,3-triazoles. drexel.edu

Another strategy involves the combination of living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), with click chemistry. mdpi.com For example, polymer brushes of N-isopropylacrylamide and glycidyl methacrylate can be grown from silica nanoparticle surfaces. The polymer chains are then converted to have azide (B81097) functionalities, which are subsequently "clicked" with alkyne-containing molecules to create complex functional surfaces. mdpi.com The versatility of click chemistry enables the creation of a wide array of polymers with tailored properties, where the silane groups can later be used for crosslinking or surface modification. ntu.edu.twnih.gov

Hybrid Organic-Inorganic Materials Synthesis via Sol-Gel Process

The sol-gel process is a versatile method for creating hybrid materials that combine the properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., thermal stability, hardness). ijfmr.comresearchgate.net Glycidyl silanes, particularly (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are pivotal precursors in this field due to their dual functionality. atamanchemicals.comresearchgate.net They possess hydrolyzable alkoxysilane groups that can form an inorganic silica (Si-O-Si) network, and a reactive epoxy ring that can be integrated into an organic polymer network. ijfmr.comatamanchemicals.com

Design and Synthesis of Sol-Gel Hybrid Systems

The design of sol-gel hybrid systems using glycidyl silanes hinges on controlling the hydrolysis and condensation of the alkoxysilane groups while simultaneously or sequentially polymerizing the organic components. ijfmr.com The process typically involves mixing the this compound, such as GPTMS, with other precursors like tetraethyl orthosilicate (B98303) (TEOS), a water source, a solvent (like ethanol), and a catalyst (often acidic or basic). ijfmr.comresearchgate.net The reaction conditions, including pH, water-to-alkoxide ratio, and temperature, are critical factors that dictate the final structure and properties of the hybrid material. ijfmr.com

The synthesis strategy allows for the creation of covalent bonds between the organic and inorganic phases. nih.gov For example, GPTMS can be mixed with an organic resin and a curing agent. The alkoxysilane groups of GPTMS undergo hydrolysis and condensation to form a continuous silica-based network, while the epoxy ring reacts with the curing agent (e.g., an amine) to form a cross-linked organic network. researchgate.netresearchgate.net This results in a Class II hybrid, where the two networks are chemically bonded, leading to enhanced material properties compared to simple physical blends. nih.gov The versatility of this approach allows for the incorporation of various organic polymers and the tuning of properties by adjusting the ratio of organic to inorganic components. researchgate.net

Organic-Inorganic Network Formation and Interpenetration

The formation of hybrid materials using glycidyl silanes involves the concurrent or sequential development of two distinct networks: an inorganic polysiloxane network and an organic polymer network. The inorganic Si-O-Si network is formed through the hydrolysis and subsequent condensation of the alkoxysilane groups of the this compound and any other silica precursors like TEOS. google.commdpi.com This process is typically initiated by the presence of water and can be catalyzed by acids or bases. ijfmr.com

Simultaneously, the organic network forms through the polymerization of the epoxy ring on the this compound. This can be achieved by reacting it with various hardeners, such as amines, which open the epoxide ring and create cross-links. atamanchemicals.comgoogle.com The result is an Interpenetrating Polymer Network (IPN), where the organic and inorganic networks are physically intertwined on a molecular scale. google.commdpi.com In these systems, there are no covalent bonds between the two networks, but the physical entanglement significantly enhances the material's properties. google.commdpi.com

In other cases, true covalent bonding between the phases occurs, creating a hybrid network rather than just an IPN. nih.gov This happens when the organic component can directly react with the functional group of the silane. For instance, if an amine curing agent also contains a silane group (an aminosilane), it can participate in both the organic curing reaction and the inorganic condensation reaction, effectively coupling the two networks. google.com The degree of interpenetration and cross-linking between the networks can be controlled by managing the relative reaction rates of the epoxy polymerization and the silane condensation, leading to materials with tailored thermal and mechanical properties. researchgate.netgoogle.com

Biocompatible Hybrid Films (e.g., Silk Fibroin/Epoxy Silane Hybrids)

The creation of biocompatible materials is a significant application of this compound-based sol-gel chemistry. A notable example is the development of hybrid films using silk fibroin (SF) and an epoxy silane like (3-glycidyloxypropyl)trimethoxysilane (GPTMS). researchgate.netacs.org Pristine silk fibroin films, while transparent and derived from a natural protein, often suffer from brittleness and high solubility in water. researchgate.netacs.org

By incorporating GPTMS into an aqueous SF solution, a versatile hybrid material can be fabricated via a sol-gel process. researchgate.netacs.org In this system, the alkoxysilane groups of GPTMS undergo hydrolysis and condensation to form a siloxane network, while the epoxy groups can react with the functional groups present on the silk fibroin protein chains. This creates a covalently linked organic-inorganic hybrid.

Research has shown that these SF/GPTMS hybrid films exhibit enhanced properties. They are highly transparent (around 90% transmittance), flexible, and show improved thermal stability compared to pure SF films. researchgate.netacs.org Crucially, cell viability assays have demonstrated that these hybrid films are non-cytotoxic, even with a high GPTMS content (up to 70% by weight), making them suitable for biomedical and biophotonic applications. researchgate.netacs.org The process allows for the creation of free-standing films by simply casting the SF/GPTMS mixture and drying it. acs.org

Property Observation in SF/GPTMS Hybrid Films Reference
Transparency Approximately 90% researchgate.netacs.org
Flexibility Flexible, free-standing films achieved researchgate.netacs.org
Thermal Stability Enhanced compared to pristine silk fibroin researchgate.netacs.org
Biocompatibility Non-cytotoxic to rat osteoblast cells researchgate.netacs.org
Composition GPTMS content up to 70 wt% successfully incorporated researchgate.netacs.org

Specialized Functional Materials

Glycidyl silanes are instrumental in the fabrication of specialized functional materials due to their ability to modify surfaces and create stable colloidal systems. Their dual reactivity allows for the engineering of particles with specific surface properties, making them suitable for advanced applications like emulsion stabilization.

Emulsifiers for Pickering Emulsions

Glycidyl silanes play a key role in the development of solid particle emulsifiers for Pickering emulsions, which are stabilized by colloidal particles instead of traditional surfactants. mdpi.commdpi.com The stability and type of a Pickering emulsion (oil-in-water or water-in-oil) are determined by the wettability of the stabilizing particles. Glycidyl silanes are used to chemically modify the surface of inorganic nanoparticles, such as silica, to precisely tune their hydrophobicity or hydrophilicity. mdpi.comfrontiersin.org

The process involves grafting the silane onto the nanoparticle surface. The epoxy group of the this compound can then be further reacted to introduce other functionalities. For instance, poly(glycidyl methacrylate) (PGMA) microspheres can be hydrolyzed to create particles with a specific contact angle suitable for stabilizing oil-in-water emulsions. researchgate.net

By modifying silica particles with different silanes, including those with hydrophilic (e.g., PEG silane) and hydrophobic (e.g., organosilanes with alkyl chains) groups, researchers can create particles with tailored surface properties. mdpi.com Studies have shown that silica particles functionalized with hydrophobic groups produce emulsions with smaller droplet sizes and greater stability compared to unmodified silica. mdpi.com The combination of both hydrophilic and hydrophobic modifications on the same particle can further enhance emulsification performance, leading to highly stable emulsions. mdpi.com This precise control over particle wettability, enabled by silane chemistry, is crucial for designing effective Pickering emulsifiers for applications in food science, cosmetics, and materials synthesis. mdpi.comfrontiersin.org

Material Modification/Role Application Reference
Silica NanoparticlesSurface functionalization with organosilanesPickering Emulsion Stabilizer mdpi.com
Poly(glycidyl methacrylate) MicrospheresHydrolyzed to tune contact angleOil-in-Water Pickering Emulsion researchgate.net
Cellulose (B213188) HydrogelSurface functionalizedPickering Emulsifier mdpi.com
Fe3O4 NanoparticlesModified with silane coupling agentsPickering Emulsion Stabilizer frontiersin.org

Fabrication of Abrasion-Resistant Coatings for Plastic Optics

Plastic lenses, while lightweight, are susceptible to scratching. To enhance their durability, abrasion-resistant coatings are often applied. Glycidyl silanes, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are integral components in the formulation of these coatings. cymitquimica.comgoogle.com The primary function of the this compound is to act as a coupling agent, promoting adhesion between the plastic substrate and the inorganic components of the hard coat, such as silica nanoparticles. google.comgantrade.com

The mechanism involves the hydrolysis of the methoxy (B1213986) groups on the silane to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of the plastic lens and with other silanol groups, forming a durable, cross-linked network. atamanchemicals.com The epoxy group of the this compound can also participate in curing reactions, further enhancing the mechanical properties of the coating. atamanchemicals.com This results in a thin, transparent film with significantly improved scratch and abrasion resistance. google.comgantrade.com

Research has shown that incorporating glycidyl silanes into coating formulations for plastic optics leads to a significant enhancement in surface hardness and durability. google.com These coatings are designed to be extremely thin to avoid interfering with the optical performance of the lens. google.com

Table 1: Properties of this compound Relevant to Abrasion-Resistant Coatings

Property Description Reference
Adhesion Promotion The silane end of the molecule forms covalent bonds with the inorganic components of the coating and the plastic substrate, ensuring strong adhesion. atamanchemicals.com atamanchemicals.com
Cross-linking The epoxy group can react with other components in the coating formulation, increasing the cross-link density and thus the hardness of the final film. atamanchemicals.com atamanchemicals.com

| Improved Dispersibility | Glycidyl silanes can help to disperse inorganic fillers, like silica nanoparticles, evenly throughout the coating matrix, preventing aggregation and ensuring a uniform, transparent finish. google.com | google.com |

Use in Bioelectronic Devices

Bioelectronic devices, which interface with biological systems, require materials that are biocompatible, stable in aqueous environments, and possess specific electronic properties. Glycidyl silanes, particularly GPTMS, have found a critical role in the fabrication of these devices, often in conjunction with conducting polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). rsc.orgbiorxiv.orgdiva-portal.org

One of the primary challenges in using PEDOT:PSS for bioelectronic applications is its instability in water. diva-portal.org GPTMS is widely used as a cross-linking agent to render PEDOT:PSS films water-stable. rsc.orgbiorxiv.orgdiva-portal.org The epoxy groups of GPTMS react with the sulfonic acid groups of the PSS, forming a cross-linked network that prevents the polymer from dissolving or delaminating in aqueous environments, such as cell culture media. rsc.orgbiorxiv.orgdiva-portal.org

Furthermore, the silane groups in GPTMS can covalently bond to glass or other silicon-based substrates, providing strong adhesion for the PEDOT:PSS film. rsc.orgbiorxiv.org This is crucial for the long-term stability and performance of bioelectronic devices like organic electrochemical transistors (OECTs), which are used for non-invasive electrical monitoring of cell growth. rsc.orgbiorxiv.orgudel.edunih.gov

Recent studies have explored alternative methods to the conventional blending of GPTMS with PEDOT:PSS. One such approach involves functionalizing the substrate surface with a monolayer of GPTMS before depositing the PEDOT:PSS film. udel.edunih.gov This technique has been shown to enhance the electronic performance of OECTs, leading to higher electronic conductivity and volumetric capacitance, without compromising operational stability. udel.edunih.gov

Table 2: Comparison of GPTMS Application Methods in PEDOT:PSS Films for Bioelectronics

Application Method Key Findings Reference
Blending with PEDOT:PSS Induces water stability but can negatively impact the morphology and electrical properties of the film. udel.edunih.gov udel.edunih.gov

| Surface Functionalization | Leads to a threefold increase in electronic conductivity and mobility-capacitance product in OECTs compared to the blending method, while maintaining long-term stability. udel.edunih.gov | udel.edunih.gov |

Application in Biophotonics

Biophotonics is a field that combines biology and photonics to study and manipulate biological materials using light. The development of advanced biophotonic devices often relies on the creation of biocompatible and optically transparent materials with specific functionalities. Glycidyl silanes, such as GPTMS, are instrumental in fabricating such materials. acs.orgresearchgate.net

One notable application is in the creation of hybrid films based on silk fibroin (SF) and GPTMS. acs.orgresearchgate.net While pristine SF films are transparent, they suffer from poor water solubility, brittleness, and low thermal stability. acs.orgresearchgate.net By incorporating GPTMS into the SF matrix through a sol-gel process, it is possible to create flexible, highly transparent (around 90% transparency), and water-insoluble hybrid films. acs.orgresearchgate.net

The addition of GPTMS enhances the thermal stability of the SF films and introduces reactive epoxy and silanol functional groups. acs.orgresearchgate.net These functional groups can be further utilized to incorporate other components, such as emissive nanoparticles, to create optically active materials. For instance, YVO4:Eu3+ nanoparticles have been successfully loaded into these hybrid films at low concentrations to produce high-quality red emissive films for biophotonic applications. acs.orgresearchgate.net Importantly, these hybrid films have been shown to be non-cytotoxic, making them suitable for use in biomedical devices. acs.orgresearchgate.net

Functionalization of Mesoporous Silica for Carrier Systems

Mesoporous silica nanoparticles (MSNs) have garnered significant attention as promising candidates for drug delivery systems due to their high surface area, tunable pore size, and biocompatibility. nih.gov The surface of MSNs is rich in silanol groups, which can be readily functionalized to enhance their drug loading capacity and control the release of therapeutic agents. nih.gov

Glycidyl silanes, like (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), are frequently used for the surface modification of MSNs. nih.govresearchgate.net The silane end of the GPTMS molecule covalently bonds to the silanol groups on the surface of the silica nanoparticles. atamanchemicals.com This leaves the reactive epoxy group available for further functionalization. nih.govresearchgate.net

For example, the epoxy rings can be opened by reacting them with amine groups of other molecules, such as L-lysine, to create pH-responsive drug delivery systems. nih.gov In one study, L-lysine was functionalized onto the surface of GPTMS-modified MSNs. nih.gov These modified nanoparticles were then loaded with curcumin, an anticancer agent, and demonstrated pH-responsive drug release, which is a desirable characteristic for targeted cancer therapy. nih.gov

The functionalization of MSNs with glycidyl silanes can also be used to graft other organic bridges. In one instance, mesoporous silica SBA-15 was functionalized with a bridged polysilsesquioxane monomer derived from the reaction of 3-aminopropyltriethoxy silane and glycidyl methacrylate. nih.gov This modification resulted in a high loading capacity and controlled release of drugs like ibuprofen (B1674241) and mesalamine. nih.gov The release profile was found to be pH-dependent, with slower release in simulated gastric fluid and faster release in simulated intestinal and body fluids. nih.gov

Table 3: Impact of this compound Functionalization on Mesoporous Silica Properties

Property Before Functionalization After Functionalization with Organic Bridges Reference
BET Surface Area 1311.80 m²/g 494.2 m²/g nih.gov

| Pore Volume | 1.98 cm³/g | 0.89 cm³/g | nih.gov |

Characterization Methodologies for Glycidyl Silane Modified Systems

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the qualitative and quantitative analysis of glycidyl (B131873) silane (B1218182) modified materials. These methods probe the interaction of electromagnetic radiation with the material to elucidate its chemical structure, functional groups, and bonding arrangements.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and widely used technique to confirm the covalent attachment of glycidyl silane to substrates and to monitor the reactions of the glycidyl group. intertek.com By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of chemical bonds can be identified.

In the context of this compound modified systems, FT-IR spectra provide direct evidence of chemical bond formation. For instance, the successful grafting of this compound is often confirmed by the appearance of new absorption bands or the change in intensity of existing ones. Key spectral features include:

Si-O-Si and Si-O-C Linkages: The formation of siloxane bridges (Si-O-Si) through the condensation of silanol (B1196071) groups, or the bonding of silane to a hydroxyl-bearing substrate (Si-O-C), is indicated by strong absorption bands typically appearing in the region of 1000-1100 cm⁻¹. mdpi.com The presence of a peak around 1010 cm⁻¹ can be attributed to the vibration of Si-O-Si or Si-O-C bonds. researchgate.net Another study identified a peak at 767.25 cm⁻¹ as confirmation of chemical bonding between silane, glycerol (B35011), and epoxy glycerol. dntb.gov.ua

Epoxy Ring: The intact epoxy (oxirane) ring of the glycidyl group exhibits characteristic absorption peaks. One notable peak, corresponding to the epoxy group, has been observed at 842 cm⁻¹. allenpress.com The disappearance or reduction in the intensity of this peak is a clear indicator that the epoxy ring has opened, for example, during a curing or grafting reaction. allenpress.com

Alkyl Chains: The C-H stretching vibrations of the methylene (B1212753) groups in the propyl chain of this compound are observed in the 2850-2930 cm⁻¹ region. allenpress.comresearchgate.net

Hydroxyl Groups: In reactions involving hydroxyl groups from a substrate, a decrease in the broad O-H stretching band (typically around 3200-3600 cm⁻¹) can signify the consumption of these groups and the formation of new covalent bonds with the silane. researchgate.netnih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound Modified Systems

Wavenumber (cm⁻¹) Assignment Significance
~1000-1100 Si-O-Si and Si-O-C stretching Confirmation of siloxane network formation or grafting to hydroxylated surfaces. mdpi.com
767.25 Chemical bonding between silane, glycerol, and epoxy glycerol Indicates the formation of specific cross-linked structures. dntb.gov.ua
842 Epoxy group vibration Presence indicates intact glycidyl functionality. allenpress.com
2850-2930 C-H stretching of methylene groups Confirms the presence of the propyl linker. allenpress.comresearchgate.net
~3200-3600 O-H stretching A decrease in intensity suggests the reaction of hydroxyl groups. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound and its derivatives. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of atoms such as proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si).

¹H NMR spectroscopy is used to identify the different proton environments within the this compound molecule. The chemical shifts of the protons are sensitive to their local electronic environment, allowing for the assignment of signals to specific parts of the molecule. For (3-Glycidoxypropyl)trimethoxysilane (GPTMS), the proton signals of the glycidoxy-propyl fragment typically appear at chemical shifts of approximately 1.56, 2.59, 2.78, and 3.13 ppm. researchgate.net The alkyl/polyether protons can be observed around 0.60, 1.68, 3.37, 3.43, and 3.65 ppm. researchgate.net The reaction of the epoxy group can be monitored by the disappearance or shifting of the signals corresponding to the epoxy protons.

Table 2: Typical ¹H NMR Chemical Shifts for (3-Glycidoxypropyl)trimethoxysilane

Chemical Shift (ppm) Assignment
~0.60, 1.68 Alkyl protons
~2.59, 2.78, 3.13 Glycidoxy-propyl fragment protons
~3.37, 3.43, 3.65 Polyether protons

Data adapted from a study on GPTMS-derived hybrid materials. researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of the this compound molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment. savemyexams.com This technique is particularly useful for confirming the integrity of the carbon framework and for observing changes upon reaction. For instance, the carbon atoms of the epoxy ring have characteristic chemical shifts that will change significantly upon ring-opening. While specific assignments for this compound can be found in various literature sources, the technique is broadly applied to confirm the molecular structure. chemicalbook.com

²⁹Si NMR spectroscopy is a highly specific and powerful technique for studying the silicon environment in this compound modified systems. magritek.com It provides direct information about the hydrolysis and condensation reactions of the alkoxysilane groups. The chemical shift of the silicon nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds formed. huji.ac.il

Different silicon species are denoted as Tⁿ, where 'T' signifies a trifunctional silicon atom (as in trialkoxysilanes) and 'n' is the number of bridging oxygen atoms attached to the silicon.

T⁰: Unreacted or fully hydrolyzed Si(OR)₃ or Si(OH)₃ species.

T¹: Silicon with one Si-O-Si bond.

T²: Silicon with two Si-O-Si bonds (linear chains, cyclic structures).

T³: Silicon with three Si-O-Si bonds (fully condensed, cross-linked network).

By analyzing the relative intensities of the Tⁿ signals, the degree of condensation of the siloxane network can be quantified. researchgate.net This is crucial for understanding the structure of sol-gel materials and surface modifications derived from this compound.

Table 3: General ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Siloxane Networks

Species Number of Si-O-Si Bonds Typical Chemical Shift Range (ppm)
T⁰ 0 -40 to -50
1 -50 to -60
2 -60 to -70
3 -70 to -80

Note: These are general ranges and can vary depending on the specific chemical environment.

For a comprehensive characterization of complex this compound modified systems, a combination of multinuclear NMR techniques is often employed. Solution-state NMR is used to study precursor sols and soluble intermediates, providing detailed information on the initial stages of reaction. researchgate.net

Solid-state Magic Angle Spinning (MAS) NMR is essential for analyzing insoluble, cross-linked materials such as cured resins, composites, and surface-modified solids. koreascience.kr By spinning the sample at a specific angle (the "magic angle"), line broadening due to dipolar interactions and chemical shift anisotropy in the solid state is reduced, resulting in higher resolution spectra. copernicus.orgcopernicus.org

Multinuclear MAS NMR experiments, including ¹H, ¹³C, and ²⁹Si, provide a complete picture of the structure and connectivity in the final material. koreascience.kr For example, ¹H MAS NMR can reveal information about the proximity of different functional groups, while ¹³C and ²⁹Si MAS NMR provide details on the carbon and silicon skeletons, respectively. researchgate.net Advanced two-dimensional solid-state NMR techniques, such as ²⁹Si-²⁹Si correlation experiments, can even provide direct evidence for the grafting of functional silanes onto a silica-based carrier. nih.gov This integrated NMR approach is invaluable for understanding the structure-property relationships in these advanced materials. researchgate.netcopernicus.orgnih.gov

Silicon-29 (29Si) NMR

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition and chemical bonding states at the very top 5-10 nanometers of a material's surface. wikipedia.org This makes it an indispensable tool for confirming the successful grafting of this compound onto a substrate and for studying the chemical interactions at the interface.

In the analysis of this compound modified systems, XPS is used to detect the presence of silicon and to analyze the chemical environment of carbon, oxygen, and silicon atoms. High-resolution scans of the C 1s, O 1s, and Si 2p regions are particularly informative. For instance, the C 1s spectrum can be deconvoluted to identify different carbon bonds, such as C-C, C-O (ether), and the epoxy ring carbons, confirming the integrity of the glycidyl group after grafting. nih.gov Similarly, the Si 2p spectrum provides insights into the formation of Si-O-Si (siloxane) bonds, indicating the condensation of the silane on the surface, and Si-O-C bonds, which confirm the covalent linkage between the silane and a cellulosic or other hydroxyl-rich substrate. proquest.com

Research has demonstrated the utility of XPS in verifying the surface functionalization of various materials with glycidyl silanes. For example, studies on modified cellulose (B213188) nanocrystals have used XPS to confirm the chemical bonding of this compound to the cellulose surface. researchgate.net The technique has also been employed to analyze the surface of functionalized activated carbon, successfully identifying the silicon content and confirming the presence of the desired silane moieties. mdpi.com Furthermore, angle-resolved XPS can provide information on the orientation and thickness of the grafted silane layer, revealing details about the surface coverage and conformation of the molecules. nih.gov

Interactive Table: XPS Analysis of this compound Modified Surfaces
Material Silane Used Key XPS Findings Reference
Cellulose Nanocrystal (CNC) Film Diethoxy(3-glycidyloxypropyl)(methyl)silane (GPMDES), Triethoxy(3-glycidyloxypropyl)silane (GPTES) Confirmed chemical bonding of silane compounds to the CNC surface. researchgate.net
Activated Carbon (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) Successful surface modification with GPTMS, yielding Si content of 1.9 at. % for wet-oxidized carbon and 2.8 at. % for dry-oxidized carbon. mdpi.com
Sol-gel Thin Films Free peptide-silanes (RGD, NID, KDI, YIG) N 1s and C 1s peaks served as fingerprints for the peptides. Confirmed the surface nature of peptides in modified thin films. nih.gov
Newsprint-Fibers Gamma-aminopropyltriethoxysilane, Dichlorodiethylsilane Indicated coupling between silanes and fibers through ether linkages and hydrogen bonding. proquest.com

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at high magnifications. In the context of this compound modified systems, SEM is crucial for assessing changes in surface morphology after treatment and for evaluating the dispersion of silane-modified fillers within a polymer matrix.

When this compound is applied as a coating or surface treatment, SEM images can reveal the uniformity and integrity of the silane layer. For instance, on a galvannealed steel surface, SEM analysis can show the morphology with and without the silane film, providing a visual confirmation of the coating's presence and coverage. scielo.br In studies involving modified natural fibers, SEM observations have demonstrated a cleaner, rougher, and more porous fiber structure after silane treatment, which can contribute to improved interfacial bonding with a polymer matrix. researchgate.net

Furthermore, in composite materials, SEM is used to examine the fracture surfaces, which provides insight into the adhesion between the filler and the matrix. Good dispersion and strong interfacial adhesion, facilitated by the this compound coupling agent, are often evidenced by a more tortuous fracture path and the absence of filler pull-out. SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), can also map the elemental distribution on the surface, confirming the presence and distribution of silicon from the silane. science.gov

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale. icspicorp.comnpl.co.uk It is particularly valuable for quantifying changes in surface roughness and for visualizing the fine structure of this compound modified surfaces.

AFM can measure surface roughness with high precision, often providing quantitative parameters such as the root-mean-square (RMS) roughness. sciopen.comoamjms.eu For example, in a study on silylation-modified cellulose nanocrystal films, AFM was used to determine the surface roughness, with a reported RMS roughness of 4.2 nm. researchgate.net This quantitative data is crucial for understanding how surface topography influences properties like wettability and adhesion.

In addition to roughness, AFM can reveal the nanoscale structure of the modified surface. For instance, it has been used to show that the rod-shaped structure of the original cellulose nanocrystals was retained after modification with this compound. researchgate.net The high resolution of AFM allows for the observation of individual molecules or small aggregates on the surface, providing insights into the distribution and organization of the grafted silane layer.

Interactive Table: AFM Characterization of this compound Modified Systems
Material Silane Used Key AFM Findings Reference
Cellulose Nanocrystal (CNC) Film Diethoxy(3-glycidyloxypropyl)(methyl)silane (GPMDES) / Tetraethoxysilane (TEOS) Surface roughness (Sa) of 4.9 nm. Retained the rod-shaped structure of the original CNCs. researchgate.net
Cellulose Nanocrystal (CNC) Film Triethoxy(3-glycidyloxypropyl)silane (GPTES) / Tetraethoxysilane (TEOS) Surface roughness (Sa) of 3.7 nm. researchgate.net
Glycidyl Methacrylate (B99206) based Magnetic Nanocomposites Not explicitly this compound, but relevant methodology Characterized surface topography and roughness of the nanocomposites. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Dispersion

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com It is widely used to evaluate the thermal stability and decomposition behavior of materials. In the study of this compound modified systems, TGA provides crucial information on how the silane modification affects the thermal degradation of the substrate or the composite material.

The introduction of this compound, particularly after cross-linking, can enhance the thermal stability of a material. TGA curves, which plot mass loss versus temperature, can show an increase in the onset temperature of degradation and a higher char yield at elevated temperatures for the modified material compared to the unmodified one. researchgate.netacs.org For example, the incorporation of an epoxy silane modified graphene oxide into a bismaleimide (B1667444) resin resulted in improved thermal stability, as evidenced by a higher char yield at lower concentrations of the modified filler. mdpi.com

TGA can also be used to quantify the amount of silane grafted onto a surface, although this can be challenging if the thermal decomposition profiles of the silane and the substrate overlap significantly. nih.gov In such cases, combining TGA with other techniques like elemental analysis can provide a more accurate determination of the silane loading. nih.gov

Interactive Table: TGA Findings for this compound Modified Systems
Material System Key TGA Findings Reference
Amine-cured glycidylsiloxane resins Maximal degradation rates registered at temperatures above 400 °C. A second degradation step occurs above 700 °C, resulting in disperse silica (B1680970). researchgate.net
Bismaleimide resin with epoxy silane modified graphene oxide (ES-GO) Cured systems display a high char yield at lower concentrations of ES-GO (≤0.5 wt. %), suggesting improved thermal stability. mdpi.com
Trifunctional epoxy resin with silicon/titanium curing agent The STCA-cured thermoset had an initial decomposition temperature of 344.8 °C and a char yield of 52.7% at 800 °C. acs.org

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.detorontech.com DSC is instrumental in studying thermal transitions such as the glass transition temperature (Tg), melting, crystallization, and curing reactions. nih.gov

For this compound modified systems, particularly in polymer composites and coatings, DSC is essential for determining the glass transition temperature. The Tg is a critical parameter as it defines the temperature at which a material transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com The incorporation of this compound can influence the Tg of a polymer matrix. For instance, the addition of a mono-functional POSS (Polyhedral Oligomeric Silsesquioxane) containing glycidyl groups to an epoxy resin was shown to increase the resin's glass transition temperature. researchgate.net

DSC is also used to monitor the curing (cross-linking) of epoxy-based systems containing this compound. The heat flow curve from a DSC scan can reveal the exothermic peak associated with the curing reaction, providing information on the curing temperature range and the enthalpy of the reaction. This is vital for optimizing curing processes and ensuring the complete reaction of the epoxy groups.

Interactive Table: DSC Analysis of this compound Modified Systems
Material System Key DSC Findings Reference
Epoxy resin with mono-functional POSS (glycidyl groups) Promotes an increase in the resin glass transition temperature. researchgate.net
Bismaleimide resin with epoxy silane modified graphene oxide (ES-GO) A marked increase in glass transition temperature (Tg) with increasing ES-GO content was observed. mdpi.com
Epoxy resin modified with phosphoric triamide and glycidyl POSS The Tg of the pure epoxy resin was 138 °C. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Other Analytical and Performance Characterization

Beyond the primary spectroscopic and thermal analysis methods, a range of other analytical techniques are employed to provide a comprehensive understanding of this compound modified systems. These methods assess properties from the crystalline structure of fillers and composites to the final mechanical and electrical performance of the end products.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. rigaku.comcovalentmetrology.com It is instrumental in identifying crystalline phases and determining the degree of crystallinity in materials modified with this compound. rigaku.com The principle of XRD is based on the constructive interference of a monochromatic X-ray beam with the crystalline lattice of a sample, governed by Bragg's Law. rigaku.comcovalentmetrology.com The resulting diffraction pattern serves as a unique fingerprint for the crystalline phases present. rigaku.com

In the context of this compound modified systems, XRD is often used to characterize the structure of fillers or the resulting composite materials. For instance, studies on hybrid silane films on steel have utilized XRD for structural characterization. researchgate.net Research on graphene-doped selenium glass has also employed XRD to understand the structural information of the synthesized material. researchgate.net The technique can reveal changes in the crystalline structure of a substrate or filler after modification with this compound, providing insights into the interaction between the silane and the material.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for identifying and quantifying volatile and semi-volatile organic compounds in a sample.

GC-MS has been developed and utilized for the detection and quantification of various silanes, including 3-glycidoxypropyltrimethoxysilane (B1200068). researchgate.net In a typical GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound. nasa.gov

For instance, a capillary column GC method with flame ionization detection has been established for detecting 3-glycidoxypropyltrimethoxysilane, with GC-MS used to confirm the identity of the chromatographic peaks. researchgate.net This method demonstrated a detection limit of 1 µg/ml for 3-glycidoxypropyltrimethoxysilane. researchgate.net Furthermore, GC-MS is a crucial tool in the analysis of food contact materials, where it can be used to identify and quantify the migration of substances like glycidyl methacrylate. nih.gov The technique is also central to methods for analyzing contaminants like 3-MCPD and glycidyl esters in edible oils, where derivatization is often employed to make the analytes suitable for GC analysis. restek.commdpi.com

Electrospray Ionization (ESI) Experiments

Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly suited for the analysis of large, non-volatile, and thermally labile molecules. nih.govmdpi.com ESI-MS has been employed to study the reaction products of this compound derivatives.

In one study, ESI Time-of-Flight Mass Spectrometry (ESI-TOF MS) was used to characterize the products of the NaOH-catalyzed hydrolytic condensation of the reaction product between N-(β-aminoethyl)-γ-aminopropyltrimethoxysilane and phenyl glycidyl ether. conicet.gov.ar The ESI-TOF mass spectra revealed the presence of various perfect and imperfect polyhedral silsesquioxanes. conicet.gov.ar ESI-MS is also valuable for identifying complexes between metal ions and organic ligands, demonstrating its utility in studying the coordination chemistry of modified silanes. cdnsciencepub.com The technique, especially when coupled with tandem mass spectrometry (MS/MS), provides detailed structural information about complex molecules and their fragmentation pathways. nih.govmdpi.com

Wettability Studies (Contact Angle Measurements)

Wettability is a critical surface property that is often modified by this compound treatment. It is typically assessed by measuring the contact angle of a liquid droplet on the surface. A lower contact angle indicates better wettability (hydrophilic surface), while a higher contact angle signifies poorer wettability (hydrophobic surface). mdpi.comjdat.org Surfaces with contact angles greater than 90° are considered hydrophobic, and those with angles exceeding 150° are termed superhydrophobic. mdpi.com

The application of this compound can significantly alter the surface energy and, consequently, the wettability of a substrate. For example, treating galvannealed steel with a hybrid silane film containing (3-glycidyloxypropyl) trimethoxysilane (B1233946) (GPTMS) has been shown to increase the contact angle, indicating a shift towards a more hydrophobic surface. researchgate.netscielo.br In one study, the untreated steel had a contact angle of 59.8°, while a treated sample exhibited a contact angle as high as 109.7°. scielo.br Similarly, treating sandstone and limestone with silanes rendered the surfaces more hydrophobic, with contact angles well above 90°. nih.gov The modification of aluminum surfaces with copolymers of glycidyl methacrylate can also lead to superhydrophobic properties, with contact angles reaching up to 170°. mdpi.com

Below is a table summarizing the effect of this compound and related modifiers on the contact angle of various substrates.

SubstrateModifierTreatment DetailsUntreated Contact Angle (°)Treated Contact Angle (°)Reference
Galvannealed SteelAPTES/GPTMS Hybrid Silane2:1 APTES:GPTMS ratio, 2% concentration, 150 min hydrolysis59.8109.7 scielo.br
LimestoneSilane0.5 wt% silane concentration0 (complete spreading)>90 nih.gov
SandstoneSilane>0.5 wt% silane concentrationNot specified>90 nih.gov
AluminumPoly(HFMA-co-GMA)Textured surfaceNot specified159-170 mdpi.com
Lithium Disilicate (unetched)Monobond N (contains silane)Commercial primerLowest in control groupHighest in Monobond N group jdat.org
Polyamide CompositeEpoxy-based SilaneSingle layer depositionHigher than treatedLower than untreated mdpi.com

Mechanical Property Evaluation (Tensile Strength, Elastic Modulus, Adhesion Strength)

The incorporation of this compound as a coupling agent or surface modifier is frequently intended to enhance the mechanical properties of composite materials and coatings. Key parameters evaluated include tensile strength, elastic (or Young's) modulus, and adhesion strength.

Tensile Strength and Elastic Modulus:

This compound treatment can significantly improve the tensile properties of fiber-reinforced composites. For instance, treating coir fibers with 0.25% (3-Glycidyloxypropyl) trimethoxysilane resulted in a tensile strength of 133.29 MPa and a Young's modulus of 1.94 GPa. researchgate.net This was higher than coir fibers treated with an amino-functional silane. researchgate.net In glass fiber reinforced composites, the addition of a this compound (GPTMS) treatment led to enhanced tensile strength, particularly at higher testing speeds. researchgate.net Similarly, in aramid/epoxy composites, a sequential treatment of plasma followed by (3-glycidyloxypropyl) trimethoxysilane (GLYMO) resulted in a ~10% increase in tensile strength and a remarkable ~40% improvement in toughness. tandfonline.com The elastic modulus of silane-treated glass fiber filled composites has also been shown to increase with higher filler content. nih.gov

Adhesion Strength:

Glycidyl silanes are widely used as adhesion promoters in coatings, sealants, and adhesives. atamankimya.comatamanchemicals.comatamankimya.com They improve the bond between organic polymers and inorganic substrates like glass and metal. atamankimya.comatamanchemicals.com The effectiveness of (3-glycidyloxypropyl) triethoxysilane (B36694) (GPTES) as an adhesion promoter has been demonstrated in butyl rubber-aluminum systems, where it led to an approximately 200% increase in adhesion strength compared to an untreated surface. mdpi.com In another study, an epoxy-based silane ((3-Glycidyloxypropyl)trimethoxysilane) significantly improved the adhesion between polyamide and epoxy composites, showing an improvement of about 288% in the initiation fracture toughness (GIC init) compared to an untreated sample. mdpi.com The silane acts as a bridge, forming covalent bonds with both the inorganic substrate and the organic polymer matrix. researchgate.net

The table below presents selected research findings on the mechanical properties of this compound modified systems.

Material SystemThis compound TreatmentProperty MeasuredResultReference
Coir Fiber0.25% (3-Glycidyloxypropyl) trimethoxysilaneTensile Strength133.29 MPa researchgate.net
Coir Fiber0.25% (3-Glycidyloxypropyl) trimethoxysilaneYoung's Modulus1.94 GPa researchgate.net
Aramid/Epoxy CompositePlasma followed by GLYMOTensile Strength~10% increase tandfonline.com
Aramid/Epoxy CompositePlasma followed by GLYMOToughness~40% improvement tandfonline.com
Butyl Rubber/Aluminum(3-glycidyloxypropyl) triethoxysilane (GPTES)Adhesion Strength~200% increase mdpi.com
Polyamide/Epoxy Composite(3-Glycidyloxypropyl)trimethoxysilaneInitiation Fracture Toughness (GIC init)~288% improvement mdpi.com
Glass Fiber/BIS-GMA ResinSilane-treated fibers (70% filler)Elastic Modulus4.59 GPa nih.gov
Glass Fiber/BIS-GMA ResinSilane-treated fibers (40% filler)Tensile Strength26.7 MPa nih.gov

Electrical Conductivity and Electronic Performance Measurements

In conducting polymer systems, such as those based on poly(3,4-ethylenedioxythiophene):polystyrene-sulfonic acid (PEDOT:PSS), the addition of a methoxysilane (B1618054) like (3-Glycidyloxypropyl)Trimethoxysilane (GOPS) can be used for crosslinking. This crosslinking can render the polymer films water-stable and elastic. However, research has shown that increasing the amount of GOPS in PEDOT:PSS films leads to a decrease in electrical conductivity, which eventually saturates at a certain concentration. This highlights a trade-off between mechanical stability and electrical performance in such systems.

Conversely, in other applications, glycidyl silanes are used to enhance electrical properties. For instance, they can improve the electrical properties of epoxy-based electronic encapsulants and packaging materials by improving the bonding between the resin and the substrate or filler. atamankimya.comatamanchemicals.com In the development of thermally conductive composites, such as aluminum oxide filled epoxy resins, modifying the filler with a this compound (KH560) can improve the dispersion of the filler and the interface compatibility with the epoxy matrix. This can lead to a reduction in the dielectric constant of the composite material. preprints.org

Rheological Characterization

The rheological characterization of this compound modified systems is crucial for understanding their flow and deformation behavior, which dictates their processing and end-use performance. This analysis primarily focuses on viscosity and viscoelastic properties, such as the storage modulus (G') and loss modulus (G''). The introduction of this compound can significantly alter these properties, with the effects being highly dependent on the specific polymer matrix, the presence of fillers, and prevailing conditions like pH and temperature.

Conversely, in certain composite systems, the addition of this compound can lead to an increase in viscosity. A study on injectable composites composed of 64S bioactive glass, chitosan (B1678972), and gelatin found that increasing the content of 3-glycidyloxypropyl trimethoxysilane (GPTMS) to 20 wt% raised the viscosity from 132 × 10³ Pa·s to 210 × 10³ Pa·s. researchgate.net The rheological behavior can also be influenced by environmental factors. In colloidal silica suspensions modified with (glycidoxypropyl) trimethoxysilane (GPS), the viscosity change was found to be dependent on the pH of the solution. koreascience.kr The investigation revealed that acidic conditions led to high viscosity changes due to rapid hydrolysis, while the smallest change in viscosity occurred at a neutral pH of 7. koreascience.kr After the addition of a curing agent, ethylenediamine, the viscosity increased over time. koreascience.kr

The viscoelastic properties of materials, which describe their ability to both store and dissipate energy, are also significantly affected by this compound modification. These properties are often evaluated through dynamic mechanical analysis (DMA). researchgate.net In resin composites, properties such as the storage shear modulus (G'), loss modulus (G''), and complex viscosity (η*) are evaluated as a function of frequency. nih.gov Many experimental composites with silane-treated fillers exhibit pseudoplasticity, also known as shear-thinning behavior. nih.gov

Research on an epoxy-silane interpenetrating polymer network (IPN), synthesized using 3-glycidoxypropyltrimethoxysilane (GPS), showed that the Young's modulus of the IPN was lower than that of the unmodified epoxy matrix at all tested temperatures. researchgate.net In a separate study on epoxy composites, the material behaved like a solid, with the storage modulus (G') being greater than the loss modulus (G'') and both remaining nearly independent of frequency. mdpi.com

The following tables summarize key research findings on the rheological properties of this compound modified systems.

Table 1: Effect of this compound on the Viscosity of Various Systems

System This compound Compound Concentration Observed Effect on Viscosity
Mineral-filled plastics 3-Glycidoxypropyltrimethoxysilane Not Specified Greatly lowered resin viscosity. atamankimya.comatamanchemicals.com
Butyl rubber sealants (3-glycidyloxypropyl)triethoxysilane (B1220607) (GLYEOS) 10 PHR 21.4% reduction compared to control. mdpi.com
Injectable composite (Bioactive glass, chitosan, gelatin) 3-glycidoxypropyl trimethoxysilane (GPTMS) 20 wt% Increased from 132 x 10³ to 210 x 10³ Pa·s. researchgate.net

Table 2: Viscoelastic Properties of Systems Modified with this compound

System This compound Compound Measurement Research Finding
Epoxy-silane IPN 3-glycidoxypropyltrimethoxysilane (GPS) Young's Modulus (E) The modulus of the IPN was lower than that of the epoxy matrix. researchgate.net
Epoxy resin composites* Diglycidyl Ether of Bisphenol A (DGEBA) matrix Storage Modulus (G'), Loss Modulus (G'') Exhibited solid-like behavior where G' > G'' and both were nearly independent of frequency. mdpi.com
Dental composites Silane-treated Barium glass and silica fillers Viscosity vs. Shear Rate The composites exhibited pseudoplastic (shear-thinning) behavior. nih.gov

*Note: In this study, the reinforcement was hexaglycidyl cyclotriphosphazene (B1200923) in a glycidyl-group-containing epoxy matrix, illustrating a common characterization approach for such systems.

Theoretical and Computational Studies on Glycidyl Silane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate details of chemical reactions involving glycidyl (B131873) silanes. ijfmr.com DFT calculations have been instrumental in understanding reaction mechanisms, predicting selectivity, and rationalizing experimental observations. ijfmr.comchemrxiv.org

One significant application of DFT is in studying the hydrosilylation of internal propargyl alcohols, where glycidyl silanes are used to control regioselectivity. chemrxiv.orgchemrxiv.org DFT calculations have shown that a critical intermolecular hydrogen bond between the glycidyl group of the silane (B1218182) and the hydroxyl group of the propargyl alcohol is responsible for the high regioselectivity observed. chemrxiv.orgchemrxiv.org By analyzing the transition states of the hydroplatination step, researchers have been able to confirm that the formation of a β-product is energetically favored when this hydrogen bond is present. chemrxiv.org These computational results align with experimental findings that show a significant decrease in regioselectivity when the propargylic hydroxy group is absent or modified. chemrxiv.org

The table below summarizes the key findings from DFT calculations on the hydrosilylation of internal propargyl alcohols using glycidyl silanes.

Aspect Studied Key Finding from DFT Calculations Experimental Correlation
Regioselectivity The transition state leading to the β-product is stabilized by an intermolecular hydrogen bond between the glycidyl's epoxy group and the alcohol's hydroxyl group. chemrxiv.orgHigh β-selectivity (>20:1) is observed experimentally in the presence of the propargylic hydroxyl group. chemrxiv.org
Role of Hydroxy Group Calculations of transition state energies (TS1 vs. TS2, TS3, TS4) confirm the favorability of the hydrogen-bonded pathway to the β-product. chemrxiv.orgSubstrates lacking the hydroxyl group or with a modified hydroxyl group show significantly reduced regiocontrol (β/α = 1.5:1 to 3:1). chemrxiv.org
Reaction Mechanism The calculations support the Chalk–Harrod mechanism, where the hydroplatination of the alkyne is the regioselectivity-determining step. chemrxiv.orgThe observed products are consistent with the established Chalk–Harrod mechanism for Pt(0)-catalyzed hydrosilylation. chemrxiv.org

DFT has also been employed to investigate the hydrolysis and condensation kinetics of glycidyl silanes like GPTMS. ijfmr.com These first-principles calculations help in understanding the initial stages of sol-gel processes, which are crucial for forming hybrid organic-inorganic materials. ijfmr.comatamanchemicals.com Furthermore, DFT studies have been used to explore the mechanisms of other reactions, such as the cycloaddition of CO2 to epoxides, providing insights into catalyst performance and reaction pathways. mdpi.com

Molecular Modeling of Intermolecular Interactions

Molecular modeling techniques, including molecular dynamics (MD) simulations, are essential for understanding the non-covalent interactions that govern the structure and properties of materials containing glycidyl silanes. researchgate.netmdpi.com These simulations provide a dynamic picture of how molecules interact with each other and with surfaces over time. nih.gov

In the context of composite materials, MD simulations have been used to study the structure and mechanical properties of the sizing layer formed by glycidyl silane on glass fibers. researchgate.net These simulations reveal how the silane molecules form a network through Si-O-Si linkages and how this network interacts with the glass surface. researchgate.net The degree of this network formation, characterized by the presence of T0, T1, T2, and T3 species (representing a silicon atom bonded to zero, one, two, or three other silicon atoms through oxygen), significantly influences the mechanical properties of the interphase between the glass fiber and the polymer matrix. researchgate.net

Computational spectroscopy, combining DFT calculations with experimental techniques like inelastic neutron scattering (INS), has been used to study intermolecular interactions in related aminosilanes. mdpi.com These studies highlight the importance of hydrogen bonds (such as N-H···O and C-H···O) in the stabilization of molecular clusters. mdpi.com While not directly on this compound, this approach demonstrates the power of computational methods to elucidate the complex network of non-covalent interactions, which are also expected to play a crucial role in the behavior of glycidyl silanes. mdpi.comsigmaaldrich.com

The table below outlines the types of intermolecular interactions involving glycidyl silanes that are studied using molecular modeling.

Interaction Type Modeling Technique System Studied Key Insights
Hydrogen Bonding DFT CalculationsHydrosilylation of propargyl alcohols with glycidyl silanesA critical intermolecular hydrogen bond directs the regioselectivity of the reaction. chemrxiv.orgchemrxiv.org
Network Formation All-atom Molecular Dynamics (MD)Glycidoxypropyltrimethoxysilane (GPS) sizing on glass fibersThe formation of Si-O-Si linkages creates a network structure, and the degree of this networking (T-species) affects mechanical properties. researchgate.net
Surface Adhesion Molecular DockingDental resin composites with silane coupling agentsProvides insights into the binding energies and interactions between silanes, fillers (like SiO2), and polymer monomers, guiding the selection of components for enhanced adhesion. nih.gov
van der Waals Forces DFT Calculations, MD SimulationsGeneral molecular clusters and material interfacesThese forces contribute to the overall stability and organization of molecules in condensed phases and at interfaces. mdpi.com

In-Silico Simulations for Sol-Gel Chemistry

The sol-gel process, a versatile method for creating hybrid organic-inorganic materials, involves the hydrolysis and condensation of precursors like glycidyl silanes. researchgate.netresearchgate.net In-silico simulations are invaluable for modeling these complex, multi-step reactions, providing insights that can be difficult to obtain through experiments alone. mdpi.com

Computational studies, often using DFT, can model the fundamental steps of the sol-gel process:

Hydrolysis: The initial reaction where the alkoxy groups (e.g., methoxy) on the silane are replaced by hydroxyl groups upon reaction with water. mdpi.com The rate of hydrolysis can be influenced by factors like pH. researchgate.net

Condensation: The subsequent reaction where the newly formed silanol (B1196071) groups react with each other or with remaining alkoxy groups to form siloxane (Si-O-Si) bridges, leading to the formation of oligomers and eventually a cross-linked gel network. mdpi.com

These simulations can predict the formation of different chemical species during the reaction, such as the various hydrolyzed and condensed forms of the silane. mdpi.com For instance, in the case of a trialkoxysilane, the precursor (designated 300) undergoes stepwise hydrolysis to form species with one, two, and three hydroxyl groups (210, 120, and 030, respectively), which then condense to form siloxane bonds (e.g., 003 for a fully condensed silsesquioxane). mdpi.com

Furthermore, simulations can investigate the competitive reactions that occur in glycidyl silanes, such as the hydrolysis of the epoxy ring, which can lead to the formation of diols. researchgate.net This is crucial as the reactivity of both the silane and the epoxy functionalities determines the final structure and properties of the hybrid material. researchgate.net By modeling these processes, researchers can better control the reaction conditions to tailor the properties of the resulting materials for specific applications, such as coatings, composites, and sensors. ijfmr.comresearchgate.net

The table below details the stages of the sol-gel process for glycidyl silanes and the insights gained from in-silico simulations.

Sol-Gel Stage Reaction Computational Approach Insights from Simulation
Hydrolysis Si-OR + H₂O → Si-OH + R-OHDFT CalculationsElucidation of reaction pathways and kinetics under different pH conditions. ijfmr.comresearchgate.net
Condensation (Water-producing) Si-OH + HO-Si → Si-O-Si + H₂ODFT, MD SimulationsModeling the formation and growth of the siloxane network and the resulting material structure. researchgate.netmdpi.com
Condensation (Alcohol-producing) Si-OR + HO-Si → Si-O-Si + R-OHDFT, MD SimulationsUnderstanding the competition between different condensation pathways. mdpi.com
Epoxy Ring Opening Epoxy ring + H₂O → DiolDFT CalculationsPredicting the conditions under which the organic functional group reacts, affecting the final hybrid structure. researchgate.net

Q & A

Q. What experimental methods are recommended for synthesizing glycidyl silane with high purity and efficiency?

this compound synthesis can be optimized using micro flow reactors , which reduce reaction time from hours to minutes (e.g., 8 hours in batch reactors vs. 1.5 minutes in microreactors at 75°C). This method minimizes side reactions and enhances purity, validated via BID-GC, FT-IR, and ¹H NMR analyses . Traditional batch methods require prolonged heating and stirring, increasing contamination risks. Researchers should prioritize temperature control and solvent selection (e.g., acetone for post-reactor cleaning) to maintain reproducibility.

Q. How does this compound compare to other silanes in modifying polymer composites?

this compound’s functional groups (e.g., epoxy) improve interfacial adhesion in composites. For example, in biofiber-reinforced materials, this compound enhances tensile strength by 10–30% compared to untreated fibers . Key metrics include viscosity (88 ML4) , tread wear index (100) , and thermal stability (HBU 34°C), outperforming methyl and vinyl silanes in specific applications . Comparative studies should use dynamic mechanical analysis (DMA) and tensile testing to quantify performance differences.

Q. What parameters are critical for optimizing this compound-based surface treatments for corrosion resistance?

A factorial design study identified silane concentration (strongest effect) and APTES:GPTMS ratio as key variables. For galvanized steel, a 2:1 ratio with 2% silane concentration and 150-minute hydrolysis time achieved optimal hydrophobicity (contact angle: 109.7°) and corrosion resistance. Statistical validation (R² = 0.87) ensures model reliability . Researchers should use electrochemical impedance spectroscopy (EIS) to validate corrosion protection.

Q. Which characterization techniques are essential for analyzing this compound-functionalized materials?

  • FT-IR : Confirm silane grafting via Si-O-C/C-O-C bond detection .
  • XPS : Quantify surface elemental composition (e.g., Si, O, C) .
  • Contact angle measurements : Assess hydrophobicity of treated surfaces .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability up to 300°C .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in hybrid coating crosslinking?

this compound reacts with amino groups (e.g., in APTES) to form covalent epoxy-amine networks, enhancing coating durability. Studies using 3-aminopropyl trimethoxy silane (APTES) and tetraethoxyorthosilicate (TEOS) show hybrid coatings with improved scratch resistance (30% increase) and adhesion . Mechanistic studies should employ solid-state NMR to track crosslinking kinetics.

Q. How does this compound stability vary under extreme environmental conditions?

this compound degrades above 200°C, releasing hazardous byproducts (e.g., SiO₂ particulates). In humid environments, hydrolysis rates increase, necessitating stabilizers like triethylamine to prolong shelf life . Accelerated aging tests (85°C/85% RH) combined with GC-MS can identify degradation pathways.

Q. What strategies resolve contradictions in optimal silane concentration for composite reinforcement?

Conflicting results arise from varying fiber-matrix systems. For basalt-reinforced composites, 2% this compound maximizes flexural strength, while cellulose composites require 1.5% to avoid brittleness . Meta-analyses using ANOVA and response surface methodology (RSM) can reconcile discrepancies by isolating material-specific variables.

Q. How do this compound hybrid films perform in multi-functional applications (e.g., antimicrobial + mechanical)?

Hybrid films with silver nanoparticles or quaternary ammonium compounds exhibit dual antimicrobial/mechanical properties. For example, this compound-incorporated coatings reduce E. coli adhesion by 90% while maintaining 95% tensile strength retention . Synergistic effects should be tested via ISO 22196 (antimicrobial efficacy) and ASTM D638 (mechanical testing).

Safety and Compliance

Q. What safety protocols are advised for handling this compound derivatives?

Glycidyl ethers (e.g., allyl glycidyl ether) are classified as Group 2A carcinogens (probable human carcinogens) . Researchers must:

  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Monitor airborne concentrations (<0.1 ppm, NIOSH guidelines).
  • Dispose of waste via neutralization with 10% acetic acid before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.